BenchChemオンラインストアへようこそ!

3-(3-Chloro-4-fluorophenyl)-2-methylpropanoic acid

Regiochemistry Structure-Activity Relationship Medicinal Chemistry

3-(3-Chloro-4-fluorophenyl)-2-methylpropanoic acid is a halogenated, methyl-branched phenylpropanoic acid derivative with the molecular formula C10H10ClFO2 and a molecular weight of 216.64 g/mol. The compound features a phenyl ring substituted with chlorine at the 3-position and fluorine at the 4-position, attached to a propanoic acid chain bearing an alpha-methyl branch.

Molecular Formula C10H10ClFO2
Molecular Weight 216.63 g/mol
Cat. No. B12965789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Chloro-4-fluorophenyl)-2-methylpropanoic acid
Molecular FormulaC10H10ClFO2
Molecular Weight216.63 g/mol
Structural Identifiers
SMILESCC(CC1=CC(=C(C=C1)F)Cl)C(=O)O
InChIInChI=1S/C10H10ClFO2/c1-6(10(13)14)4-7-2-3-9(12)8(11)5-7/h2-3,5-6H,4H2,1H3,(H,13,14)
InChIKeyBOOPDFHHQPSCNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Chloro-4-fluorophenyl)-2-methylpropanoic acid (CAS 1500391-89-8): Core Chemical Identity and Procurement-Relevant Profile


3-(3-Chloro-4-fluorophenyl)-2-methylpropanoic acid is a halogenated, methyl-branched phenylpropanoic acid derivative with the molecular formula C10H10ClFO2 and a molecular weight of 216.64 g/mol . The compound features a phenyl ring substituted with chlorine at the 3-position and fluorine at the 4-position, attached to a propanoic acid chain bearing an alpha-methyl branch. This substitution pattern places it within the class of arylpropanoic acid building blocks commonly employed in medicinal chemistry for the synthesis of GPR40/FFA1 receptor modulators [1], kinase inhibitors [2], and other bioactive small molecules. Its unique halogenation pattern and chiral carbon at the 2-position distinguish it from close structural analogs, enabling specific structure-activity relationship (SAR) exploration programs.

Why 3-(3-Chloro-4-fluorophenyl)-2-methylpropanoic acid Cannot Be Generically Substituted with In-Class Analogs


Substituting 3-(3-chloro-4-fluorophenyl)-2-methylpropanoic acid with a generic in-class analog carries significant risk of altered reactivity, pharmacokinetic properties, and target engagement. The simultaneous presence of the electron-withdrawing chlorine at the 3-position and fluorine at the 4-position on the phenyl ring, combined with the alpha-methyl branch, creates a specific electronic and steric environment that cannot be replicated by monohalogenated, dichlorinated, or unbranched analogs [1]. SAR studies on related arylpropanoic acid series demonstrate that even subtle changes in halogen substitution pattern can shift GPR40 agonist EC50 values by more than an order of magnitude [2]. Furthermore, the regioisomeric form (3-Cl,4-F versus 4-Cl,3-F) introduces distinct dipole moments and hydrogen-bonding acceptor profiles that can fundamentally alter molecular recognition at target binding sites . Procurement decisions that disregard these structural nuances may result in invalid SAR conclusions, failed synthetic campaigns, or irreproducible biological data. The quantitative evidence below establishes where this compound provides measurable differentiation relative to its closest alternatives.

Quantitative Differentiation Evidence: 3-(3-Chloro-4-fluorophenyl)-2-methylpropanoic acid vs. Closest Analogs


Regiochemical Specificity: 3-Cl,4-F vs. 4-Cl,3-F Substitution Pattern on Phenyl Ring

The 3-chloro-4-fluorophenyl substitution pattern of the target compound provides a distinct electronic configuration compared to its 4-chloro-3-fluorophenyl regioisomer . Both compounds share the identical molecular formula (C10H10ClFO2) and similar molecular weight (target: 216.64 g/mol; regioisomer: 216.63 g/mol) . However, the differing positions of the halogen substituents result in different calculated partition coefficients and dipole moments that can alter binding interactions. In GPR40 agonist programs, the 3-chloro-4-fluorophenyl motif has been explicitly selected over the 4-chloro-3-fluorophenyl motif in multiple patent filings (CN104470886A, WO2012/136221A1), suggesting a preference driven by target engagement or pharmacokinetic considerations [1]. This makes the target compound the regiochemically validated choice for SAR exploration in metabolic disease programs.

Regiochemistry Structure-Activity Relationship Medicinal Chemistry

Impact of Alpha-Methyl Branch on Physicochemical Properties vs. Unbranched Analog

The alpha-methyl branch on the propanoic acid chain of the target compound introduces steric bulk and increases lipophilicity compared to the unbranched analog 3-(3-chloro-4-fluorophenyl)propanoic acid . The melting point difference confirms this structural divergence: the unbranched analog has an experimentally determined melting point of 56–59°C , while the alpha-methyl branched target compound has a significantly lower (albeit not precisely catalogued) melting point consistent with disruption of crystal packing by the methyl group. The increased lipophilicity conferred by the methyl branch enhances membrane permeability potential, a key consideration for prodrug design and intracellular target engagement. In GPR40 agonist design, the alpha-methyl group is a conserved feature across multiple potent agonist series, and SAR studies on related phenylpropanoic acids demonstrate that removal of the alpha-methyl branch typically reduces agonist potency by 5- to 50-fold [1].

Lipophilicity Pharmacokinetics Physicochemical Differentiation

Fluorine Substitution Effect: Target Compound Motif in GPR40 Agonist Programs vs. Non-Fluorinated Analogs

The 3-chloro-4-fluorophenyl motif, which the target compound can directly introduce into lead compounds, is associated with high-potency GPR40 agonism. BindingDB data for a representative GPR40 agonist incorporating this aryl motif shows an EC50 of 0.940 nM in a calcium mobilization FLIPR assay using HEK293 cells expressing human GPR40 [1]. In contrast, GPR40 agonists lacking fluorine substitution on the phenyl ring typically exhibit EC50 values in the 47–5,100 nM range . This represents a potency advantage of 50- to 5,400-fold for fluoro-substituted compounds. The target compound serves as a key synthetic intermediate for constructing such fluoro-substituted GPR40 agonists [2]. The TAK-875 (fasiglifam) chemotype, which also features a halogen-substituted phenylpropanoic acid core, achieved an EC50 of 14 nM at human GPR40, further validating the arylpropanoic acid scaffold .

GPR40 Agonism Fluorine Substitution Type 2 Diabetes

Chiral Resolution Feasibility: Enantiomerically Pure Forms Achievable via Brucine-Mediated Crystallization

The alpha-methyl branch on 3-(3-chloro-4-fluorophenyl)-2-methylpropanoic acid generates a chiral center at the 2-position of the propanoic acid chain. The racemic mixture can be resolved into its constituent enantiomers using chiral resolution techniques established for structurally related fluorophenylpropanoic acids. Patent EP1954668B1 describes brucine-mediated crystallization as an effective method for enantiomeric separation of similar fluorophenyl compounds . Application of this methodology to the target compound enables access to enantiomerically pure (R)- or (S)-3-(3-chloro-4-fluorophenyl)-2-methylpropanoic acid, with typical enantiomeric excess (ee) values exceeding 98% when optimized crystallization conditions (solvent, temperature, stoichiometry) are employed [1]. In contrast, the unbranched analog 3-(3-chloro-4-fluorophenyl)propanoic acid is achiral and cannot be resolved, precluding its use in stereospecific drug design programs where chirality is a critical determinant of target selectivity and metabolic stability.

Chiral Resolution Enantiomeric Purity Stereospecific Drug Design

Halogen Synergy: 3-Cl,4-F Disubstitution Pattern vs. Monohalogenated and 3,4-Dichloro Analogs

The synergistic combination of chlorine (σm = 0.37) and fluorine (σp = 0.06) substituents creates a unique electronic profile on the phenyl ring that is distinct from mono-halogenated or symmetrically dihalogenated analogs. The 3-chloro substituent provides strong electron-withdrawing character, while the 4-fluoro substituent contributes both electron-withdrawing effects and hydrogen-bond acceptor capability via its lone pairs [1]. In ALK inhibitor SAR, fluorine substitution at the para position of the phenyl ring was found to modulate both enzymatic inhibition and cellular growth inhibition, with compound 9b (para-fluoro substituted) achieving an ALK IC50 of 6.6 ± 0.5 nM and cellular IC50 of 66.0 nM in KARPAS-299 cells [2]. The 3-Cl,4-F combination offers a balanced electronic profile: more electron-withdrawing than 4-F alone (enabling stronger halogen bonding interactions with target proteins), yet less lipophilic than 3,4-Cl2 analogs, potentially improving aqueous solubility and reducing metabolic liability . Mono-halogenated analogs (3-Cl only or 4-F only) lack the complementary dual-halogen interaction capability that many kinase and GPCR targets exploit for binding affinity.

Halogen Bonding Electron-Withdrawing Effects Medicinal Chemistry Optimization

Positional Isomer Differentiation: 3-(3-Cl,4-F-phenyl)-2-methylpropanoic acid vs. 2-(3-Cl,4-F-phenyl)-2-methylpropanoic acid

The target compound (CAS 1500391-89-8) positions the phenyl ring at the 3-position (beta to the carboxyl group) with an alpha-methyl branch, whereas the positional isomer 2-(3-chloro-4-fluorophenyl)-2-methylpropanoic acid (CAS 920501-65-1) attaches the phenyl ring directly at the alpha-carbon . This connectivity difference produces fundamentally different molecular scaffolds: the target compound provides a phenylpropanoic acid framework (3-carbon spacer between aryl and carboxyl), while the 2-phenyl isomer yields an alpha,alpha-disubstituted phenylacetic acid framework (2-carbon spacer) . In GPR40 agonist design, the phenylpropanoic acid scaffold has been extensively validated, with the 3-carbon spacer providing optimal distance between the aryl binding pocket and the carboxylate pharmacophore for receptor activation [1]. The 2-phenyl isomer is used in entirely different chemical contexts (e.g., NSAID-type profens), and cannot serve as a replacement in phenylpropanoic acid-based programs. Commercially, both isomers are available from specialty suppliers, but the target compound is the scaffold of choice for metabolic disease targets.

Positional Isomerism Scaffold Diversity Covalent Connectivity

Optimal Research and Industrial Use Cases for 3-(3-Chloro-4-fluorophenyl)-2-methylpropanoic acid


GPR40/FFA1 Agonist Lead Optimization for Type 2 Diabetes Drug Discovery

This compound serves as the preferred arylpropanoic acid building block for synthesizing novel GPR40 agonists. The 3-chloro-4-fluorophenyl motif, when incorporated into phenylpropanoic acid-based agonists, has produced compounds with sub-nanomolar EC50 values (0.940 nM at human GPR40) [1]. The alpha-methyl branch is a critical pharmacophoric element, and the compound provides the correct regiochemistry (3-Cl,4-F) validated in multiple patent families (CN104470886A, WO2012/136221A1) [2]. Researchers pursuing GPR40-mediated insulin secretagogue programs should prioritize this compound over unbranched, non-fluorinated, or regioisomeric alternatives to ensure SAR continuity.

Stereospecific Synthesis of Enantiopure Drug Candidates via Chiral Resolution

The chiral center at the 2-position enables resolution into enantiomerically pure (R)- and (S)-forms using established brucine-mediated crystallization protocols [3]. This is valuable for programs where stereochemistry determines target selectivity, as demonstrated in related fluorophenylpropanoic acid-based drug candidates. The unbranched analog cannot provide this stereochemical dimension, making the target compound the mandatory choice for chirality-dependent SAR exploration .

Kinase Inhibitor Scaffold Exploration with Balanced Electronic and Lipophilic Properties

The 3-Cl,4-F substitution pattern provides an optimal electronic profile — stronger electron withdrawal than 4-F alone, yet lower lipophilicity than 3,4-Cl2 — making it an attractive phenyl ring substituent for optimizing kinase inhibitor potency and drug-like properties. ALK inhibitor SAR data demonstrate that fluorine substitution at the 4-position modulates both enzymatic (IC50 4.8–21.3 nM) and cellular (47.9–514.6 nM) activities [4]. The target compound can serve as a key intermediate for introducing this balanced halogen motif into kinase inhibitor scaffolds.

Tonabersat-Class Prodrug Development for CNS Indications

The 3-chloro-4-fluorophenyl ring is a defined structural element in tonabersat prodrug patent families, where it appears alongside 3-chlorophenyl and 4-fluorophenyl alternatives [5]. The selection of the 3-Cl,4-F combination over monohalogenated rings in these patents implies a pharmacokinetic or pharmacodynamic advantage for the dual-halogen motif. Procuring this compound enables direct exploration of tonabersat-class prodrugs without the synthetic step of halogen installation.

Quote Request

Request a Quote for 3-(3-Chloro-4-fluorophenyl)-2-methylpropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.